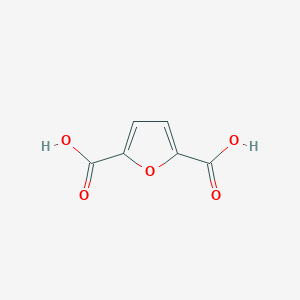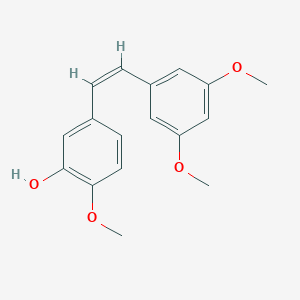
顺式-3,4',5-三甲氧基-3'-羟基芪
描述
cis-3,4’,5-Trimethoxy-3’-hydroxystilbene: is a stilbene derivative known for its multiple biological activities. It is particularly noted for its ability to induce apoptosis through the mitochondrial release of cytochrome c and suppress tubulin polymerization . This compound has shown potential in leukemic research due to its unique properties .
科学研究应用
cis-3,4’,5-Trimethoxy-3’-hydroxystilbene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying stilbene derivatives and their reactions.
Biology: The compound is utilized in research on cell apoptosis and microtubule dynamics.
Medicine: Its potential in leukemic research is significant due to its ability to induce apoptosis in leukemic cells.
Industry: While its industrial applications are less documented, it is likely used in the development of pharmaceuticals and other biologically active compounds
作用机制
Target of Action
The primary targets of cis-3,4’,5-Trimethoxy-3’-hydroxystilbene are cytochrome c and tubulin . Cytochrome c plays a crucial role in the electron transport chain within mitochondria, and tubulin is a key protein in the formation of microtubules, which are essential for cell structure and division .
Mode of Action
cis-3,4’,5-Trimethoxy-3’-hydroxystilbene induces the release of cytochrome c to the cytoplasm . This release is associated with the induction of apoptosis, a form of programmed cell death . Additionally, this compound suppresses the polymerization of tubulin , disrupting the formation of microtubules and further promoting apoptosis .
Biochemical Pathways
The compound’s action affects the apoptosis pathway and the microtubule/tubulin pathway . The release of cytochrome c into the cytoplasm triggers a cascade of events leading to apoptosis . The suppression of tubulin polymerization disrupts microtubule formation, which can halt cell division and also lead to apoptosis .
Result of Action
The primary result of cis-3,4’,5-Trimethoxy-3’-hydroxystilbene’s action is the induction of apoptosis . By releasing cytochrome c into the cytoplasm and suppressing tubulin polymerization, the compound promotes programmed cell death . This makes it a potential candidate for research in cell death and survival.
生化分析
Biochemical Properties
cis-3,4’,5-Trimethoxy-3’-hydroxystilbene has been shown to interact with several key biomolecules. It induces the release of cytochrome c into the cytoplasm . This interaction is associated with the induction of apoptosis, a form of programmed cell death . Additionally, it suppresses the polymerization of tubulin , a protein that is crucial for maintaining cell structure and function.
Cellular Effects
In cellular studies, cis-3,4’,5-Trimethoxy-3’-hydroxystilbene has been found to have dose-dependent effects on HL60 cells . It eliminates the colony-forming ability of these cells at concentrations ranging from 10-500 nM . It does not affect bone marrow progenitor cells .
Molecular Mechanism
The molecular mechanism of action of cis-3,4’,5-Trimethoxy-3’-hydroxystilbene involves the induction of apoptosis through the mitochondrial release of cytochrome c . This process is associated with the suppression of tubulin polymerization .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-3,4’,5-Trimethoxy-3’-hydroxystilbene typically involves the reaction of appropriate stilbene precursors under specific conditions. One common method includes the use of methoxy-substituted benzaldehyde and hydroxystilbene derivatives, followed by a series of reactions including methylation and hydroxylation .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods but scaled up for industrial applications. This involves optimizing reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: cis-3,4’,5-Trimethoxy-3’-hydroxystilbene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various alcohols and hydrocarbons .
相似化合物的比较
Resveratrol: Another stilbene derivative known for its antioxidant properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Combretastatin: A stilbene derivative with potent anti-cancer properties.
Uniqueness: cis-3,4’,5-Trimethoxy-3’-hydroxystilbene is unique due to its specific ability to induce apoptosis through cytochrome c release and its suppression of tubulin polymerization. This makes it particularly valuable in leukemic research compared to other stilbene derivatives .
属性
IUPAC Name |
5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIWTPQGJCCTPA-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435775 | |
| Record name | 5-[(1Z)-2-(3,5-DIMETHOXYPHENYL)ETHENYL]-2-METHOXY-PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586410-08-4 | |
| Record name | 5-[(1Z)-2-(3,5-DIMETHOXYPHENYL)ETHENYL]-2-METHOXY-PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cis-3,4',5-Trimethoxy-3'-hydroxystilbene interact with its target and what are the downstream effects?
A1: This stilbene derivative exerts its anti-leukemic effects by binding to the colchicine-binding site of tubulin. [] This interaction disrupts microtubule polymerization, a critical process for cell division. [] As a consequence, leukemic cells are arrested in the G2/M phase of the cell cycle, ultimately leading to cell death. []
Q2: Is there evidence that cis-3,4',5-Trimethoxy-3'-hydroxystilbene selectively targets leukemic cells?
A2: Research suggests that cis-3,4',5-Trimethoxy-3'-hydroxystilbene exhibits some selectivity towards leukemic cells. Studies have shown that this compound induces cell death in leukemic cell lines at nanomolar concentrations, while having minimal impact on normal bone marrow progenitor cells. [] This finding highlights its potential as a targeted therapeutic option with reduced systemic toxicity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16200.png)
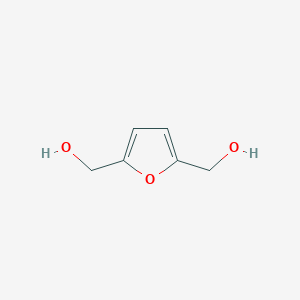
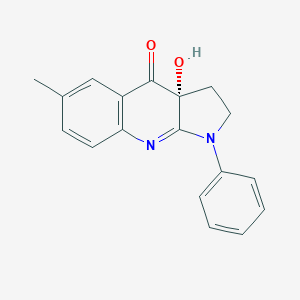
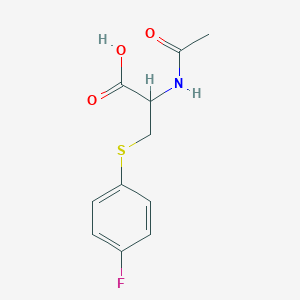
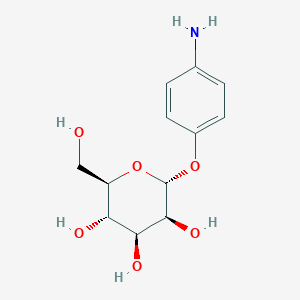
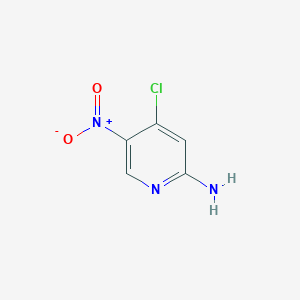
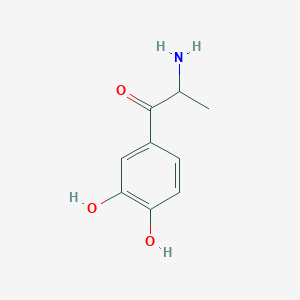
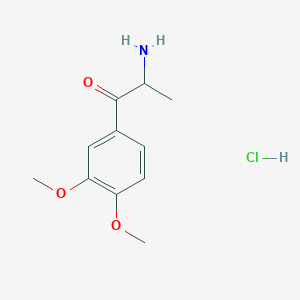
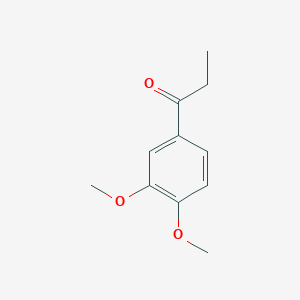
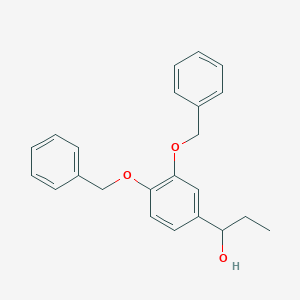
![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)
